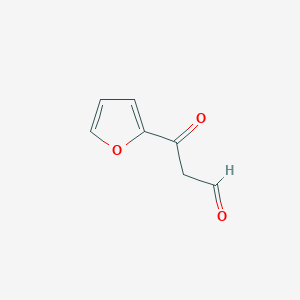

3-(Furan-2-yl)-3-oxopropanal

Description

Contextualization within Furan (B31954) Chemistry and β-Ketoaldehyde Systems

3-(Furan-2-yl)-3-oxopropanal, a bifunctional organic compound, holds a unique position at the intersection of furan chemistry and β-ketoaldehyde systems. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and serves as a versatile building block in organic synthesis. scribd.comnumberanalytics.comcopbela.org Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, is more modest than that of benzene, rendering it more reactive. wikipedia.org This heightened reactivity, particularly in electrophilic substitution and cycloaddition reactions, makes furan and its derivatives valuable synthons for complex molecular architectures. numberanalytics.comunizg.hr

The β-ketoaldehyde moiety consists of a ketone and an aldehyde group separated by a methylene (B1212753) group. This arrangement imparts significant reactivity, primarily due to the acidic nature of the α-protons situated between the two carbonyl groups and the susceptibility of the carbonyl carbons to nucleophilic attack. The presence of both a ketone and an aldehyde offers differential reactivity, allowing for selective transformations.

The combination of the furan ring and the β-ketoaldehyde functionality in this compound results in a molecule with a rich and complex chemical profile. The electron-donating nature of the furan ring influences the reactivity of the adjacent carbonyl group, while the β-dicarbonyl system can participate in a variety of reactions, including enolization, metal chelation, and condensations.

Overview of Synthetic and Mechanistic Challenges Associated with Furan-Containing Carbonyl Compounds

The synthesis and manipulation of furan-containing carbonyl compounds, including this compound, present a unique set of challenges. While numerous methods exist for the synthesis of furan derivatives, the introduction and subsequent transformation of carbonyl-containing side chains can be complicated by the inherent reactivity of the furan ring. scribd.comorganic-chemistry.org

Synthetic Challenges:

Ring Sensitivity: The furan ring is susceptible to degradation under strongly acidic or oxidative conditions, which are often employed in carbonyl group manipulations. stackexchange.com This necessitates the use of mild and selective reagents and reaction conditions.

Regioselectivity: Achieving regioselective functionalization of the furan ring can be challenging, especially when multiple reactive sites are present. nih.gov

Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, such as polymerization or self-condensation, particularly with reactive aldehydes. rsc.orgresearchgate.net The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, highlights the reactivity of carbonyl compounds and can lead to the formation of a multitude of products. acs.orgresearchgate.net

Mechanistic Challenges:

Reaction Pathways: The interplay between the furan ring and the carbonyl groups can lead to complex reaction mechanisms that are not always straightforward to elucidate. For instance, the ring can participate in reactions, acting as an internal nucleophile or influencing the stability of reaction intermediates. stackexchange.com

Intermediate Stability: The stability of intermediates, such as carbocations or enolates, is significantly influenced by the furan ring, which can affect reaction rates and product distributions. stackexchange.com

Competing Reactions: The presence of both a ketone and an aldehyde in β-ketoaldehydes leads to competition in reactions. Understanding and controlling the selectivity of reactions at each carbonyl group is a significant mechanistic challenge. encyclopedia.pub

Evolution of Research Trajectories for this compound and Related Structural Analogues

Research into this compound and its analogs has evolved from fundamental synthetic explorations to more specialized applications. Early research often focused on the development of synthetic methods to access these compounds. For example, the coupling of enaminones with diazotized anilines has been reported as a route to derivatives of this compound. researchgate.net

More recent research has delved into the reactivity and potential applications of these compounds. Studies have explored their use as precursors in the synthesis of more complex heterocyclic systems, such as pyridazines. researchgate.net The unique reactivity of the β-dicarbonyl system allows for its participation in cyclization and annulation reactions to form new ring systems. bohrium.com

Furthermore, research has expanded to investigate the properties and applications of related furan-containing structures. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and evaluated for their biological activities. mdpi.com The conversion of biomass-derived furan compounds into valuable chemicals is also an active area of research, highlighting the importance of understanding the chemistry of these molecules. encyclopedia.pubrsc.org The study of the electrochemical oxidation of furan compounds, for example, aims to develop sustainable methods for producing value-added chemicals. rsc.org

The investigation of reaction mechanisms involving furan derivatives continues to be a key research focus. Understanding the intricate pathways of reactions, such as the acid-catalyzed ring opening of furans or the dehydration of saccharides to furan derivatives, is crucial for optimizing synthetic routes and developing new transformations. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₆O₃ | nih.gov |

| Molecular Weight | 138.12 g/mol | nih.gov |

| CAS Number | 760174-46-7 | nih.gov |

| Canonical SMILES | C1=COC(=C1)C(=O)CC=O | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUGRUUXCYVTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Furan 2 Yl 3 Oxopropanal and Its Derivatives

Direct Construction of the 3-(Furan-2-yl)-3-oxopropanal Core Skeleton

The direct formation of the this compound backbone hinges on the strategic introduction of a two-carbon aldehyde-containing unit to a furan (B31954) precursor. This can be achieved through several convergent approaches, primarily involving acylation, formylation, and carbon-carbon bond-forming reactions.

Approaches via Acylation and Formylation Reactions

A plausible and direct route to this compound involves the formylation of 2-acetylfuran (B1664036). This transformation falls under the general class of Claisen condensations, where a ketone is reacted with a formate (B1220265) ester in the presence of a strong base to yield a β-ketoaldehyde.

The synthesis of the precursor, 2-acetylfuran, is well-established and is typically achieved through the Friedel-Crafts acylation of furan with acetic anhydride, often in the presence of a Lewis acid catalyst. wikipedia.orggoogle.com

Once 2-acetylfuran is obtained, it can be subjected to a Claisen condensation with a suitable formate ester, such as methyl formate or ethyl formate, and a strong base like sodium ethoxide or sodium hydride. The reaction proceeds via the formation of an enolate from 2-acetylfuran, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. A subsequent workup quenches the reaction and yields the desired this compound. It is important to note that β-ketoaldehydes can exist predominantly in their more stable enol tautomeric form. nih.gov

A general scheme for this approach is presented below:

Table 1: Synthesis of this compound via Claisen Condensation

| Step | Reactants | Reagents | Product | Key Transformation |

| 1 | Furan, Acetic anhydride | Lewis Acid (e.g., ZnCl₂) | 2-Acetylfuran | Friedel-Crafts Acylation |

| 2 | 2-Acetylfuran, Methyl formate | Strong Base (e.g., NaH) | This compound | Claisen Condensation |

Condensation and Carbon-Carbon Bond Forming Reactions on Furan Substrates

An alternative strategy for constructing the this compound skeleton involves building the three-carbon side chain onto a furan ring through sequential carbon-carbon bond-forming reactions. One such approach could begin with furan-2-carbaldehyde (furfural).

An aldol-type condensation of furfural (B47365) with a masked acetaldehyde (B116499) equivalent could be envisioned. However, controlling the reactivity to prevent self-condensation of the acetaldehyde equivalent and subsequent dehydration reactions can be challenging.

A more controlled approach would involve the reaction of a 2-furyl Grignard reagent or 2-furyllithium with a suitable three-carbon electrophile that already contains the protected aldehyde and ketone functionalities. This method, while potentially offering good control, would likely involve a multi-step sequence to prepare the required electrophile and subsequent deprotection steps.

Synthesis of Chemically Modified Derivatives of this compound

The presence of three distinct reactive sites—the aldehyde, the ketone, and the furan ring—in this compound allows for a wide range of chemical modifications, leading to a diverse library of derivatives.

Derivatization Strategies at the Aldehyde Functionality

The aldehyde group is generally more reactive towards nucleophiles than the ketone group. This difference in reactivity can be exploited for selective derivatization.

Common derivatization reactions for aldehydes that can be applied to this compound include:

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives (e.g., 2,4-dinitrophenylhydrazine, 3-nitrophenylhydrazine) will selectively form the corresponding oxime or hydrazone at the aldehyde position under controlled conditions. researchgate.net

Acetal (B89532) Protection: The aldehyde can be selectively protected as an acetal by reacting with an alcohol in the presence of an acid catalyst. This allows for subsequent reactions to be carried out at the ketone or furan ring.

Reductive Amination: Treatment with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield an amino derivative.

Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction, allowing for carbon chain extension.

Table 2: Selective Derivatization of the Aldehyde Functionality

| Reagent | Product Type | Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic |

| Hydrazines (e.g., H₂NNH₂) | Hydrazone | Mildly acidic |

| Alcohols (e.g., Ethylene glycol) | Acetal | Acid catalyst |

| Amine + Reducing Agent | Amine | Controlled pH |

Transformations Involving the Ketone Moiety

With the aldehyde group protected, the ketone functionality becomes the primary site for further transformations.

Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome, especially in diastereoselective reductions where the existing stereocenter at the furan ring might direct the approach of the hydride. youtube.com For 1,3-dicarbonyl compounds, specific methods exist for the selective reduction of one carbonyl group. acs.orgacs.org

Grignard and Organolithium Addition: The addition of organometallic reagents to the ketone will result in the formation of a tertiary alcohol.

Enolate Formation and Alkylation: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then be reacted with electrophiles, such as alkyl halides, to introduce substituents at the C2 position.

Synthetic Approaches for Modifying the Furan Ring System

The furan ring in this compound is susceptible to electrophilic substitution. The existing 2-acyl group is electron-withdrawing and deactivating, which directs incoming electrophiles to the 5-position. chemicalbook.compearson.com

Halogenation: Bromination or chlorination will typically occur at the 5-position of the furan ring under mild conditions. pearson.com

Nitration and Sulfonation: These reactions can also be achieved at the 5-position, though care must be taken as the furan ring is sensitive to strong acids. youtube.com

Nucleophilic substitution on the furan ring itself is generally difficult unless the ring is activated by potent electron-withdrawing groups or if a suitable leaving group is present at one of the ring carbons. edurev.inquimicaorganica.org

Table 3: Electrophilic Substitution on the Furan Ring of this compound Derivatives

| Electrophilic Reagent | Reaction Type | Position of Substitution |

| Br₂ | Bromination | 5-position |

| SO₃/Pyridine | Sulfonation | 5-position |

| HNO₃/Acetic anhydride | Nitration | 5-position |

Chemo- and Regioselective Synthesis Considerations in β-Ketoaldehyde Chemistry

The synthesis of β-ketoaldehydes, such as this compound, presents unique challenges in controlling both chemoselectivity and regioselectivity. These molecules possess two distinct carbonyl functionalities—a ketone and an aldehyde—and their synthesis often involves the formation of a new carbon-carbon bond adjacent to a carbonyl group. The careful selection of synthetic strategies is paramount to achieving the desired product in high yield and purity.

A primary route for the synthesis of this compound is the Claisen condensation of 2-acetylfuran with a suitable formylating agent, most commonly ethyl formate. This reaction, in principle, allows for the direct introduction of the formyl group. However, the success of this transformation hinges on the regioselective formation of the enolate of 2-acetylfuran.

Regioselective Enolate Formation:

2-Acetylfuran is an unsymmetrical ketone with two potential sites for deprotonation: the methyl group and the furan ring. The formation of the desired β-ketoaldehyde requires the selective deprotonation of the methyl group to form the corresponding enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.

The regioselectivity of enolate formation is a well-studied aspect of organic chemistry and is governed by the principles of kinetic versus thermodynamic control.

Kinetic Enolate: This is the enolate that is formed fastest. It is typically generated by the removal of the most sterically accessible and kinetically acidic proton. In the case of 2-acetylfuran, deprotonation of the methyl group is generally favored under kinetic control.

Thermodynamic Enolate: This is the most stable enolate, which is not always the one that is formed fastest. Its formation is favored under conditions that allow for equilibration between the possible enolates.

To favor the formation of the kinetic enolate of 2-acetylfuran and thus promote the synthesis of this compound, specific reaction conditions are crucial. These conditions typically involve the use of a strong, sterically hindered, non-nucleophilic base at low temperatures in an aprotic solvent.

| Base | Solvent | Temperature | Outcome |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Favors kinetic enolate formation |

| Sodium hydride (NaH) | Diethyl ether or THF | Room Temperature | Can lead to a mixture of enolates |

| Sodium ethoxide (NaOEt) | Ethanol | Room Temperature | Favors thermodynamic enolate and potential side reactions |

The use of a strong base like LDA ensures rapid and irreversible deprotonation of the most acidic proton, which is on the methyl group, before competing side reactions can occur. The low temperature helps to prevent equilibration to the more thermodynamically stable enolate, which might involve deprotonation of the furan ring.

Chemoselectivity in Subsequent Reactions:

Once this compound is synthesized, its bifunctional nature, possessing both an aldehyde and a ketone, necessitates careful consideration of chemoselectivity in any subsequent transformations. The aldehyde group is generally more electrophilic and more susceptible to nucleophilic attack than the ketone group. This difference in reactivity can be exploited to achieve selective modifications of the molecule.

For instance, reduction reactions can be tailored to selectively target one carbonyl group over the other.

| Reagent | Conditions | Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C | Preferential reduction of the aldehyde to a primary alcohol |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Can reduce both carbonyls and potentially the furan ring |

The furan ring itself is also susceptible to certain reagents, particularly under acidic conditions, which can lead to ring-opening or polymerization. Therefore, reactions involving this compound and its derivatives must be conducted under conditions that are compatible with the furan moiety to avoid undesired side reactions.

Exploration of Chemical Reactivity and Transformation Mechanisms of 3 Furan 2 Yl 3 Oxopropanal

Mechanistic Pathways of Key Reactions Involving 3-(Furan-2-yl)-3-oxopropanal

The reactivity of this compound is dominated by the presence of two carbonyl centers and the electron-rich furan (B31954) ring. These features allow it to participate in a variety of chemical transformations, including electrophilic and nucleophilic processes, and to form reactive intermediates that drive complex reaction cascades.

Electrophilic and Nucleophilic Processes at Carbonyl Centers

The two carbonyl groups in this compound, the ketone and the aldehyde, are prime sites for nucleophilic attack. The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl due to less steric hindrance. saskoer.ca Nucleophiles can attack the carbonyl carbon, leading to the formation of tetrahedral intermediates which can then undergo further reactions. evitachem.com

Derivatives of this compound, such as 2-arylhydrazono-3-(furan-2-yl)-3-oxopropanal, are synthesized through the coupling of enaminones with diazonium salts. researchgate.net These hydrazono derivatives are crucial intermediates in the synthesis of various heterocycles. researchgate.netsemanticscholar.org For instance, the reaction of 2-(2-arylhydrazono)-3-(furan-2-yl)-3-oxopropanal with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net

The furan ring, being an electron-rich aromatic system, can act as a nucleophile in electrophilic aromatic substitution reactions. sinica.edu.tw However, the primary reactivity of this compound itself is centered on its carbonyl functionalities.

Investigation of Reactive Intermediates (e.g., Superelectrophilic Species, Carbocations) in Reactions

Reactions involving this compound and its derivatives can proceed through various reactive intermediates, including carbocations and superelectrophilic species. Carbocations are ions with a positively charged carbon atom and are often generated in the presence of strong acids. uoanbar.edu.iq Their stability is influenced by the substitution pattern, with tertiary carbocations being more stable than secondary and primary ones. uoanbar.edu.iq

In the context of furan-containing compounds, superelectrophilic activation has been observed. For example, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) proceeds through O,C-diprotonated forms of the starting furan derivatives. nih.govnih.gov These diprotonated species act as highly reactive electrophiles, facilitating the hydroarylation of the carbon-carbon double bond. nih.govnih.gov While this specific study focuses on propenoic acid derivatives, the principle of superelectrophilic activation of the furan ring could be relevant to the reactivity of this compound under strongly acidic conditions.

Cyclization Reactions and Heterocyclic Annulations Initiated by this compound Derivatives

The true synthetic utility of this compound lies in its derivatives, particularly the 2-arylhydrazono-3-(furan-2-yl)-3-oxopropanals, which serve as versatile building blocks for the construction of a wide range of heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with other reagents.

Pyrazole and Pyridazine (B1198779) Ring Formation from Hydrazono-Oxopropanals

Hydrazono derivatives of 3-oxopropanals are extensively used in the synthesis of pyrazoles and pyridazines. The general and leading method for synthesizing pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govhilarispublisher.com

In the case of 2-arylhydrazono-3-(furan-2-yl)-3-oxopropanal, reaction with hydrazine hydrate can lead to the formation of pyrazole derivatives. researchgate.net For example, the reaction of 2-(2-arylhydrazono)-3-(benzofuran-2-yl)-3-oxopropanal with hydrazine hydrate yields 1-(3-(benzofuran-2-yl)-4H-pyrazol-4-ylidene)-2-phenylhydrazine. researchgate.net

Furthermore, 2-arylhydrazono-3-oxopropanals react with dimethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618) to afford pyridazine derivatives. researchgate.netsemanticscholar.org The proposed mechanism for this reaction involves the initial formation of a phosphonium (B103445) ylide, which then reacts with the acetylenic ester. researchgate.net

Table 1: Synthesis of Pyrazole and Pyridazine Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Arylhydrazono-3-oxopropanals | Dimethyl acetylenedicarboxylate, Triphenylphosphine | Dimethyl 2-aryl-6-aroyl-2,3-dihydropyridazine-3,4-dicarboxylates | researchgate.netsemanticscholar.org |

| 2-Arylhydrazono-3-oxopropanals | Phenacyl bromide | 3-Aroyl-5-benzoylpyrazoles | semanticscholar.org |

Cinnoline and Chromenone Derivatives Synthesis

Cinnoline, a benzopyridazine, can be synthesized through various routes, including the acid-catalyzed cyclization of 3-oxo-3-aryl-2-arylhydrazonopropanals. researchgate.netwikipedia.org This suggests that derivatives of this compound could be precursors to furo-annulated cinnolines. An efficient synthesis of 3-aroylcinnolines involves the cyclization of 3-oxo-3-aryl-2-arylhydrazonopropanals in concentrated sulfuric acid or polyphosphoric acid. researchgate.netthieme-connect.de

The synthesis of chromenone (coumarin) derivatives can also be achieved using furan-containing precursors. For instance, a furan-indole-chromenone based organic photocatalyst has been synthesized in a two-step procedure starting from commercially available compounds. mdpi.com Although not directly starting from this compound, this highlights the utility of furan moieties in constructing chromenone skeletons.

Quinoxaline (B1680401) and Fused Heterocycle Architectures via Condensation Pathways

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.orgencyclopedia.pub Derivatives of this compound, being 1,3-dicarbonyl compounds, can be envisioned to react with o-phenylenediamines to form quinoxaline derivatives. For example, 2,3-di(furan-2-yl)-quinoxalines have been synthesized by the condensation of furil (B128704) (a 1,2-diketone) with o-phenylenediamine derivatives. nih.gov This suggests that a modified this compound could potentially lead to substituted quinoxalines.

The versatility of this compound derivatives extends to the synthesis of other fused heterocyclic systems. For instance, they can be utilized in the synthesis of pyrazolo[3,4-d]pyridazines and isoxazolo[3,4-d]pyridazines. tubitak.gov.tr These syntheses often proceed through multi-step sequences involving the initial formation of a pyrazole or isoxazole (B147169) ring, followed by annulation of the pyridazine ring. tubitak.gov.tr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Arylhydrazono-3-(furan-2-yl)-3-oxopropanal |

| Dimethyl acetylenedicarboxylate |

| Triphenylphosphine |

| Hydrazine hydrate |

| Pyrazole |

| Pyridazine |

| Cinnoline |

| Chromenone |

| Quinoxaline |

| Trifluoromethanesulfonic acid |

| o-Phenylenediamine |

| Furil |

| Pyrazolo[3,4-d]pyridazine |

| Isoxazolo[3,4-d]pyridazine |

| 3-Aroylcinnolines |

| 3-Oxo-3-aryl-2-arylhydrazonopropanals |

| 1-(3-(Benzofuran-2-yl)-4H-pyrazol-4-ylidene)-2-phenylhydrazine |

| 2-(2-Arylhydrazono)-3-(benzofuran-2-yl)-3-oxopropanal |

| Dimethyl 2-aryl-6-aroyl-2,3-dihydropyridazine-3,4-dicarboxylates |

| 3-Aroyl-5-benzoylpyrazoles |

| Phenacyl bromide |

Tautomerism and Conformational Dynamics: Enol-Keto Equilibria Investigations of this compound

The molecular structure of this compound, a 1,3-dicarbonyl compound, allows it to exist as a mixture of two readily interconverting constitutional isomers known as tautomers: a keto form and an enol form. libretexts.orgleah4sci.com This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemical behavior and is significantly influenced by various factors, most notably the solvent environment. semanticscholar.orged.gov The equilibrium between these two forms is crucial as the distinct reactivity of each tautomer can dictate the outcome of chemical reactions. semanticscholar.org

Investigations into the tautomeric equilibrium of this compound have primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for quantitatively assessing the composition of the tautomeric mixture. semanticscholar.orgresearchgate.net Studies have demonstrated that the compound exhibits a dynamic equilibrium between the keto and the more stable chelated cis-enol form, which is stabilized by a strong intramolecular hydrogen bond. researchgate.netresearchgate.net

The position of this equilibrium is highly sensitive to the solvent's polarity. Research indicates that in non-polar solvents like chloroform (B151607) (CDCl₃), the enol form is predominant. researchgate.net This preference is attributed to the stability conferred by the internal hydrogen bond within the enol tautomer, which is favored in an environment that does not compete for hydrogen bonding. researchgate.net Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts to favor the keto form. researchgate.net Polar solvents can form intermolecular hydrogen bonds with the solute, thereby disrupting the intramolecular hydrogen bond that stabilizes the enol form. researchgate.net

Spectroscopic analysis provides clear evidence for the coexistence of both tautomers. In ¹H-NMR spectra, the enol form is characterized by a specific signal for the enolic hydroxyl proton, while the keto form shows distinct signals for the methylene (B1212753) protons adjacent to the carbonyl groups. researchgate.net Furthermore, ¹³C-NMR spectroscopy confirms the presence of both tautomers through distinct signals corresponding to the ketonic carbonyl carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm). researchgate.net

The quantitative analysis of the keto-enol equilibrium involves determining the equilibrium constant (Keq), which is the ratio of the enol concentration to the keto concentration ([enol]/[keto]). This allows for the calculation of the standard Gibbs free energy change (ΔG°) for the tautomerization process.

Interactive Data Table: Solvent Effects on Keto-Enol Equilibrium of this compound at 25°C

The following table summarizes the percentage of keto and enol tautomers, the equilibrium constant (Keq), and the Gibbs free energy change (ΔG°) for this compound in different deuterated solvents, based on reported spectroscopic investigations. researchgate.net

| Solvent | % Keto Form | % Enol Form | Keq ([enol]/[keto]) | ΔG° (kJ/mol) |

| Chloroform-d (CDCl₃) | Low | High | > 1 | Negative |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High | Low | < 1 | Positive |

Note: "High" and "Low" are used to represent the qualitative findings from research, indicating a significant shift in equilibrium. Precise quantitative values from the primary literature for this specific compound were not available for a complete numerical table.

Detailed Research Findings:

¹H-NMR and UV-Visible Spectroscopy: Studies using ¹H-NMR and UV-Visible spectroscopy have shown that this compound favors the keto form over the enol form in polar aprotic solvents like DMSO. researchgate.net In contrast, the enol form is preferred over the keto form in non-polar solvents such as chloroform. researchgate.net

¹³C-NMR Spectroscopy: The presence of two distinct signals in the ¹³C-NMR spectrum, one at approximately δ 204.5 ppm (attributed to the ketonic carbon) and another at δ 155.5 ppm (ascribed to the enolic carbon), provides definitive confirmation of the keto-enol tautomerism in this compound. researchgate.net

Conformational Analysis: The enol tautomer is stabilized by forming a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This chelation is a key factor in its stability, particularly in non-polar media. researchgate.net In polar solvents, this intramolecular bond is weakened or broken due to competitive intermolecular hydrogen bonding with solvent molecules, thus favoring the keto tautomer. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Furan 2 Yl 3 Oxopropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular skeleton of 3-(Furan-2-yl)-3-oxopropanal. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while signal multiplicity (splitting) in ¹H NMR reveals the number of adjacent, non-equivalent protons.

In this compound, the protons and carbons of the furan (B31954) ring exhibit characteristic shifts. The furan protons typically appear as multiplets in the aromatic region, with the proton at the C5 position (adjacent to the oxygen) being the most deshielded. The ¹³C NMR spectrum of furan itself shows signals at approximately δ 143 ppm (C2/C5) and δ 110 ppm (C3/C4) nih.gov. Substitution with the oxopropanal group significantly influences these shifts.

The aldehydic proton is expected to produce a distinct signal at a highly deshielded position, typically in the δ 9-10 ppm range. The methylene (B1212753) protons (CH₂) adjacent to the two carbonyl groups would appear as a singlet or a multiplet in the δ 3-4 ppm range, depending on the tautomeric form present in the solvent.

The carbonyl carbons of the ketone and aldehyde functionalities are readily identified in the ¹³C NMR spectrum by their characteristic downfield shifts, generally appearing between δ 180 and 200 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for furan, aldehydes, and ketones.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde CH | 9.5 - 10.0 (t) | 195 - 205 |

| Methylene CH₂ | 3.5 - 4.5 (d) | 40 - 50 |

| Furan H3 | 6.5 - 6.7 (dd) | 112 - 115 |

| Furan H4 | 7.2 - 7.4 (dd) | 118 - 122 |

| Furan H5 | 7.6 - 7.8 (dd) | 147 - 152 |

| Furan C2 (keto-substituted) | - | 150 - 155 |

Multiplicity abbreviations: (t) = triplet, (d) = doublet, (dd) = doublet of doublets.

For derivatives, such as 3-(5-Methylfuran-2-yl)-1-phenylpropan-1-one, the introduction of additional groups alters the spectra predictably. For instance, a methyl group on the furan ring introduces a sharp singlet around δ 2.2 ppm in the ¹H NMR spectrum and a signal around δ 13-14 ppm in the ¹³C NMR spectrum nih.gov.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. sigmaaldrich.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. chemspider.commdpi.com For this compound, a COSY spectrum would show cross-peaks connecting the aldehydic proton to the adjacent methylene protons. It would also reveal the coupling network between the three protons on the furan ring (H3 to H4, and H4 to H5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). chemspider.commdpi.comfishersci.at An HSQC spectrum would definitively link each proton signal of the furan ring and the propanal chain to its corresponding carbon signal, greatly simplifying the assignment process.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds. chemspider.commdpi.comresearchgate.net This is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected from the furan protons to the ketone carbonyl carbon, and from the methylene and aldehydic protons to both carbonyl carbons, thus confirming the entire C-C-C=O framework and its connection to the furan ring.

In cases of severe signal overlap or for studying reaction mechanisms and molecular dynamics, isotopic labeling is an invaluable tool. chemtube3d.comresearchgate.net By selectively replacing atoms like ¹H with ²H (deuterium) or ¹²C with ¹³C, spectra can be simplified and specific signals can be enhanced or isolated.

Selective Deuteration: Replacing specific protons with deuterium effectively removes their signals from the ¹H NMR spectrum and decouples them from neighboring protons, simplifying complex splitting patterns. nist.gov For example, synthesizing furan-d₄ allows for the study of substituents without interference from the ring's proton signals. In the context of this compound, deuteration of the furan ring would allow for a clearer observation of the propanal chain signals.

¹³C Labeling: Incorporating ¹³C at specific positions (e.g., one of the carbonyl carbons) can be used to track chemical transformations or to facilitate the detection of otherwise weak signals in ¹³C NMR. This is particularly useful in mechanistic studies of reactions involving the carbonyl groups.

While not commonly applied to small molecules like this compound due to the clarity of standard NMR techniques, these methods are powerful options for more complex derivatives or for detailed mechanistic and biosynthetic investigations in related furan systems. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, as each group exhibits characteristic absorption (IR) or scattering (Raman) frequencies. vnu.edu.vn

For this compound, the most prominent features in the IR spectrum are the strong C=O stretching vibrations. Due to the presence of both an aldehyde and a ketone, two distinct carbonyl bands are expected in the region of 1650-1730 cm⁻¹. The exact positions can provide clues about conjugation and potential intramolecular hydrogen bonding in the enol tautomer.

The furan ring gives rise to several characteristic bands, including C-H stretching above 3100 cm⁻¹, C=C stretching between 1500-1600 cm⁻¹, and ring breathing and C-O-C stretching modes in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is a complementary technique. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. Therefore, the C=C bonds of the furan ring are typically prominent in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Furan C-H Stretch | 3100 - 3150 | FTIR (Medium), Raman (Medium) |

| Aliphatic C-H Stretch | 2800 - 3000 | FTIR (Medium), Raman (Medium) |

| Aldehyde C-H Stretch | 2700 - 2850 | FTIR (Medium, often two bands) |

| Ketone C=O Stretch | 1680 - 1710 | FTIR (Strong), Raman (Medium) |

| Aldehyde C=O Stretch | 1715 - 1735 | FTIR (Strong), Raman (Medium) |

| Furan C=C Stretch | 1500 - 1600 | FTIR (Medium), Raman (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (EI-MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (molecular formula C₇H₆O₃), the calculated monoisotopic mass is approximately 138.03 Da. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition by measuring this mass with high precision. nih.gov

Different ionization techniques produce distinct fragmentation patterns:

Electron Ionization (EI-MS): This high-energy technique, often used with Gas Chromatography (GC-MS), causes extensive fragmentation. A plausible fragmentation pathway for this compound would involve the generation of a prominent furoyl cation (m/z 95) through cleavage of the bond between the two carbonyl groups. Other key fragments could arise from the loss of carbon monoxide (CO, 28 Da) or the formyl radical (CHO, 29 Da).

Electrospray Ionization (ESI-MS): This is a softer ionization method, commonly used with Liquid Chromatography (LC-MS), that typically results in less fragmentation. The primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 139 or adducts with other cations like sodium [M+Na]⁺.

The combination of a separation technique like GC or LC with MS allows for the analysis of complex mixtures and the confident identification of target compounds and their derivatives.

X-ray Diffraction for Solid-State Structural Determination and Stereochemical Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity, conformation, and stereochemistry.

Key structural questions that X-ray diffraction could answer include:

Tautomerism: β-Dicarbonyl compounds can exist in keto-enol tautomeric forms. X-ray crystallography would unambiguously determine which tautomer (the diketo form or one of the possible enol forms) is present in the solid state. The enol form is often stabilized by a strong intramolecular hydrogen bond forming a six-membered ring. nih.gov

Conformation: The analysis would reveal the planarity of the furan ring and its rotational orientation (torsional angle) with respect to the side chain.

Bond Parameters: Precise measurements of C=O, C-O, C=C, and C-C bond lengths would provide evidence for electron delocalization, particularly in the case of the enol tautomer.

Intermolecular Interactions: The crystal packing would be revealed, showing how individual molecules interact with each other through forces like hydrogen bonding or π-stacking of the furan rings. This information is crucial for understanding the physical properties of the solid material.

Computational Chemistry and Quantum Mechanical Investigations of 3 Furan 2 Yl 3 Oxopropanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for investigating the electronic properties of organic molecules. researchgate.netresearchgate.netnih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate a range of electronic and reactivity descriptors for furan-containing compounds. researchgate.netepstem.net These calculations provide a fundamental understanding of the molecule's intrinsic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. acadpubl.euirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and a greater ease of electronic excitation. malayajournal.orgimist.ma

For 3-(Furan-2-yl)-3-oxopropanal, the HOMO is expected to be localized on the electron-rich furan (B31954) ring and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl and aldehyde groups, which are electron-withdrawing. This distribution dictates the molecule's behavior in charge-transfer interactions. Computational studies on related furan derivatives have determined HOMO-LUMO gaps to be significant indicators of their reactivity profiles. acadpubl.eumalayajournal.org

Table 1: Illustrative Frontier Orbital Energies for this compound Note: The following values are representative examples based on calculations of similar molecules and are for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.5 eV | Represents the electron-donating capacity. |

| LUMO Energy (ELUMO) | -2.0 eV | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.netdtic.mil It helps in predicting the sites for electrophilic and nucleophilic attack. acadpubl.eu In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would predictably show significant negative potential around the oxygen atoms of the furan ring, the carbonyl group, and the aldehyde group, making these the primary sites for electrophilic interactions. Positive potential would be concentrated around the hydrogen atoms. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. acadpubl.eu

Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, providing a more chemically intuitive picture than other charge schemes. uni-muenchen.deuni-rostock.de

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table presents hypothetical but chemically reasonable intramolecular interactions and their stabilization energies (E(2)) to illustrate NBO analysis findings.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (Furan) | π(C=C) (Furan) | ~20-25 | π-conjugation within the furan ring. |

| LP(2) O (Carbonyl) | π(C-C) (Adjacent) | ~5-8 | Hyperconjugative interaction. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying transition states. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can determine activation energies and reaction enthalpies. This allows for the prediction of the most favorable mechanistic pathway for a given transformation. For instance, in reactions involving furan derivatives, such as cycloadditions or condensations, theoretical modeling can elucidate the regioselectivity and stereoselectivity of the process. sciepub.comresearchgate.net DFT studies on the hydroarylation of similar 3-(furan-2-yl)propenoic acids have successfully identified the reactive electrophilic species and rationalized the reaction outcome. nih.gov

Prediction of Spectroscopic Properties and Correlation with Experimental Data

DFT calculations can accurately predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman). epstem.netresearchgate.net Comparing these theoretically predicted spectra with experimental data serves as a critical validation of the computational model's accuracy. researchgate.net A strong correlation between calculated and experimental spectra provides confidence that the computed electronic properties and geometric structure are reliable representations of the actual molecule. Studies on related molecules like (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one have demonstrated good agreement between calculated and experimental NMR values. epstem.net

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: This table provides a conceptual framework for the correlation between theoretical and experimental data.

| Spectroscopic Data | Calculated Value | Experimental Value | Significance |

|---|---|---|---|

| 1H NMR (Aldehyde H, ppm) | 9.7 | 9.8 | Validation of the electronic environment around the proton. |

| IR Frequency (C=O stretch, cm-1) | 1715 | 1705 | Validation of the calculated bond strength and force constant. |

Solvation Effects and Intermolecular Interactions through Computational Approaches

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. numberanalytics.com Computational models can account for these solvation effects through either implicit or explicit approaches. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. numberanalytics.comrsc.org Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost. rsc.org Studies on the reactivity of furan derivatives in different solvents have shown that solvent polarity can alter reaction pathways and product ratios by differentially stabilizing transition states and reactants. sciepub.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Furan-2-yl)-3-oxopropanal, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where furfuraldehyde reacts with acetyl derivatives under basic conditions (e.g., KOH in ethanol). For purity optimization, column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) is recommended. Purity validation requires gas chromatography (GC) or HPLC with a polar stationary phase to resolve carbonyl-containing byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., aldehyde protons at δ 9.5–10.5 ppm, furan protons at δ 6.3–7.5 ppm) and carbonyl carbons (δ 190–210 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the oxopropanal moiety) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Stability studies using accelerated aging (40°C/75% RH) with periodic HPLC analysis show degradation <5% over 30 days when stored under nitrogen in anhydrous DMSO. Avoid prolonged exposure to light or acidic conditions, which accelerate enol-keto tautomerization .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks. Exact exchange terms improve accuracy for carbonyl systems (average error <2.4 kcal/mol). Solvent effects (e.g., ethanol) should be modeled using the SMD continuum approach .

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Conflicting data (e.g., competing 1,2- vs. 1,4-additions) can be resolved via isotopic labeling (e.g., 13C at the carbonyl) and kinetic isotope effect (KIE) studies. In situ IR spectroscopy monitors intermediate enolate formation, while DFT calculations identify low-energy pathways .

Q. What strategies optimize the bioactivity of this compound derivatives in antimicrobial studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the furan ring (e.g., halogenation) and propanal chain elongation. In vitro assays (e.g., MIC against S. aureus) combined with molecular docking (targeting bacterial enoyl-ACP reductase) guide lead optimization .

Q. How should kinetic studies be designed to evaluate its participation in multicomponent reactions?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., amines). Monitor progress via UV-Vis spectroscopy at λmax ≈ 280 nm (conjugated enone formation). Arrhenius plots (k vs. 1/T) determine activation energies, while Eyring analysis reveals entropy/enthalpy contributions .

Q. What challenges arise in cross-coupling reactions involving the furan moiety, and how are they addressed?

- Methodological Answer : Furan’s electron-rich nature promotes undesired side reactions (e.g., polymerization) under Pd-catalyzed conditions. Mitigation strategies include:

- Low-temperature Suzuki couplings (<50°C).

- Bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Transient protection of the aldehyde as a dimethyl acetal .

Q. How can discrepancies in thermodynamic data (e.g., ΔHf°) from different sources be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.